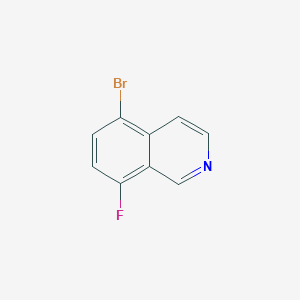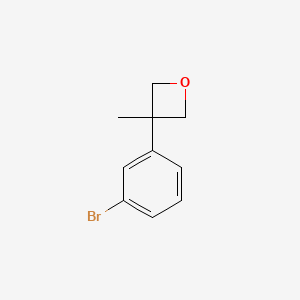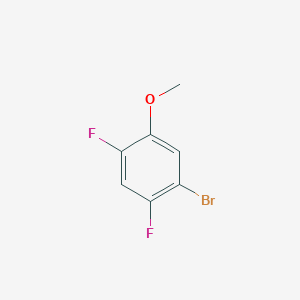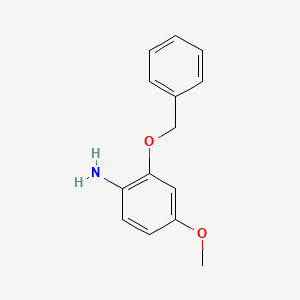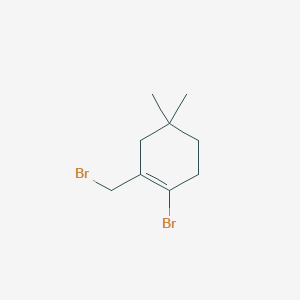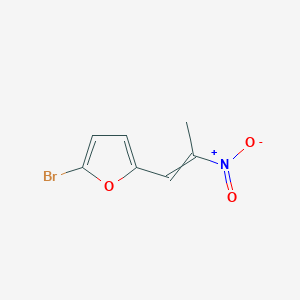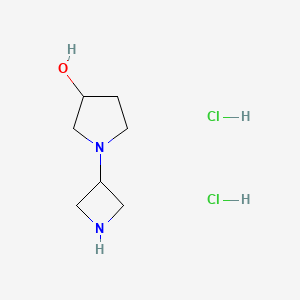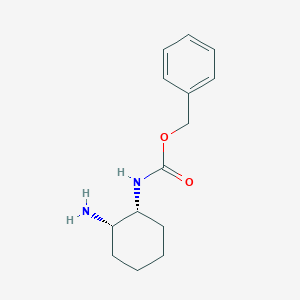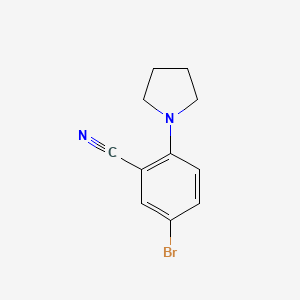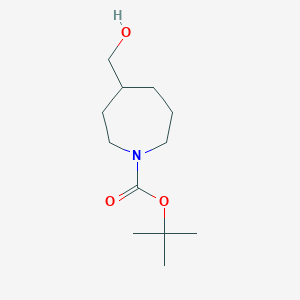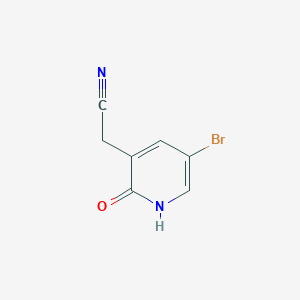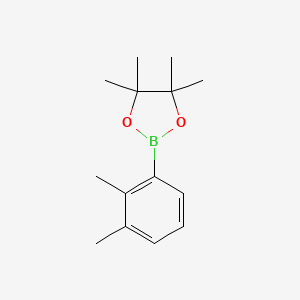
2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through the reaction of boronic acids with alcohols in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring (from the 2,3-dimethylphenyl group) attached to a boron atom, which is part of a five-membered ring with two oxygen atoms and two methyl groups .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction .科学的研究の応用
Catalysis and Organic Synthesis
2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates significant potential in the field of catalysis and organic synthesis. A study by Chang et al. (2005) describes the use of a similar compound in the palladium-catalyzed silaboration of allenes, which is highly regio- and stereoselective, allowing for the synthesis of various 2-silylallylboronates. This method can be applied to the synthesis of homoallylic alcohols, showcasing its versatility in organic synthesis (Chang et al., 2005).
Structural and Physical Properties
The compound's structural and physical properties have been a subject of interest. For instance, Clegg et al. (1996) focused on the structural analysis of a related compound, revealing insights into its molecular structure and bonding characteristics. This research contributes to a deeper understanding of the compound's physical properties and potential applications in various chemical reactions (Clegg et al., 1996).
Development of New Materials
The synthesis of novel derivatives of this compound has been explored for the development of new materials. Das et al. (2015) synthesized a series of novel derivatives, which are potential intermediates for the synthesis of conjugated polyenes as new materials for LCD technology. Additionally, these compounds are being tested for their potential therapeutic applications in neurodegenerative diseases, highlighting their multifaceted utility (Das et al., 2015).
Application in Polymer Chemistry
The compound has also found applications in polymer chemistry. For example, Shimizu et al. (2010) utilized a similar compound in the synthesis of delta-hydroxyesters, demonstrating its use as an acrolein equivalent in the double nucleophilic addition reaction. This showcases its potential in creating novel polymer structures and materials (Shimizu et al., 2010).
将来の方向性
特性
IUPAC Name |
2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-8-7-9-12(11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDFOFHMRVPTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1232132-73-8 | |
| Record name | 2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



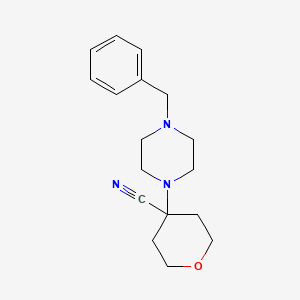
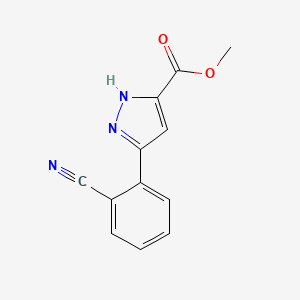
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
